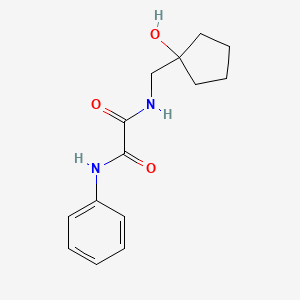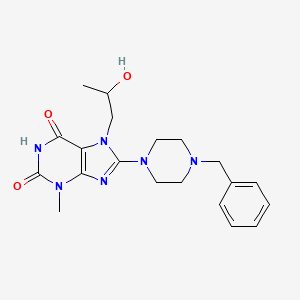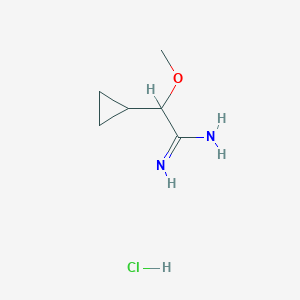![molecular formula C9H9ClO3S B2574289 Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate CAS No. 851340-07-3](/img/structure/B2574289.png)
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” is a chemical compound with the CAS Number: 851340-07-3 . It has a molecular weight of 232.69 and its IUPAC name is methyl [5- (chloroacetyl)-2-thienyl]acetate . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” is 1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” is a powder that is stored at room temperature . Its molecular weight is 232.69 , and its molecular formula is C9H9ClO3S .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate is utilized in the synthesis of pharmaceutical compounds. For instance, it plays a role in the improved synthesis of Clopidogrel Sulfate, a critical intermediate used in medicinal chemistry. The synthesis process presents advantages such as high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).
Antimicrobial Compound Production
The compound is also essential in the production of antimicrobial compounds. A one-pot three-component method utilizes Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate derivatives for the preparation of tetra-substituted thiophene derivatives, which demonstrate significant antimicrobial activities (Pravinkumar N. Sable et al., 2014).
Educational Applications in Organic Chemistry
Interestingly, the compound is used in educational settings too. It's utilized in the design of organic experiments for undergraduate courses, enhancing the interest and participation of students in scientific research and experimental skills. Specifically, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a derivative, is produced through a Grignard reaction, demonstrating the practical application of this compound in an academic context (W. Min, 2015).
Safety and Hazards
The safety information for “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be breathed in, and contact with eyes, skin, or clothing should be avoided .
Zukünftige Richtungen
The future directions for “Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate” and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given the variety of biological effects exhibited by thiophene derivatives, there is potential for the development of new therapeutic agents based on these compounds .
Wirkmechanismus
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may interact with multiple biochemical pathways .
Eigenschaften
IUPAC Name |
methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMPMPWJBAEHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)





![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide](/img/structure/B2574219.png)



